2-Methylpiperidin-4-one hydrochloride
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Overview
Description
2-Methylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidin-4-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1,5-diaminopentane with phosgene, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, N-oxides, and other derivatives that are useful intermediates in organic synthesis .
Scientific Research Applications
2-Methylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpiperidin-4-one hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting pathways related to neurotransmission and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidin-4-one: A closely related compound with similar chemical properties but without the methyl group.
2,6-Dimethylpiperidin-4-one: Another derivative with two methyl groups, offering different reactivity and applications.
4-Piperidone hydrochloride: A simpler analog used in similar synthetic applications.
Uniqueness: 2-Methylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-methylpiperidin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLFVKOKDSUOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677214 |
Source
|
Record name | 2-Methylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13729-77-6 |
Source
|
Record name | 2-Methylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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